N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a methylsulfanyl group at the 2-position. The phenyl ring at the carboxamide nitrogen is further modified with a cyclopropylcarbamoyl methyl group.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-18-15(3-2-10-19-18)17(23)21-14-6-4-12(5-7-14)11-16(22)20-13-8-9-13/h2-7,10,13H,8-9,11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRRIVMCOCPRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with an appropriate amine derivative under controlled conditions. The cyclopropylcarbamoyl group can be introduced through subsequent reactions involving cyclopropylamine and carbonyl compounds.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form a pyridine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitric acid are used in the presence of a catalyst.
Major Products Formed:
Oxidation: Methylsulfanylpyridine-3-sulfoxide or methylsulfanylpyridine-3-sulfone.
Reduction: Reduced pyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Agriculture: It can be used as a herbicide safener, protecting crops from damage by herbicides.
Industry: Use in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, in agricultural applications, it may interact with enzymes in plants to enhance their resistance to herbicides. In medicinal applications, it may bind to receptors or enzymes involved in disease processes, modulating their activity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The cyclopropylcarbamoyl group in the target is synthetically accessible via coupling reactions with cyclopropylamine, a strategy employed in .
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